molecular formula C15H21ClN2O B1295864 N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide CAS No. 332908-84-6

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide

Cat. No.: B1295864
CAS No.: 332908-84-6
M. Wt: 280.79 g/mol
InChI Key: GBWTYBWEKQQWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a cyclohexylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide typically involves the reaction of 3-chloro-4-methylaniline with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield. The general reaction scheme is as follows:

    Step 1: 3-chloro-4-methylaniline is reacted with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.

    Step 2: The resulting N-(3-chloro-4-methylphenyl)acetamide is then reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as solvent recovery, purification through recrystallization, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWTYBWEKQQWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322444
Record name N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332908-84-6
Record name N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.